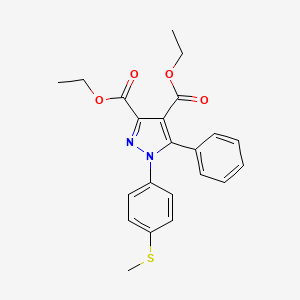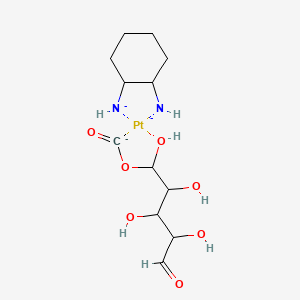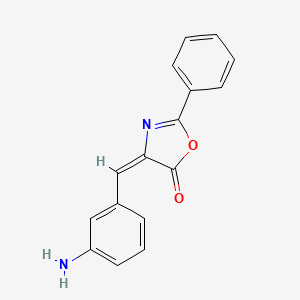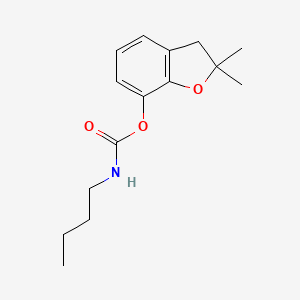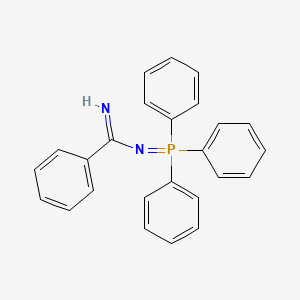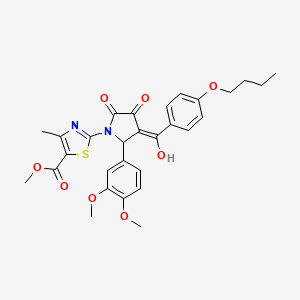![molecular formula C13H7NO4 B15208197 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione CAS No. 4589-37-1](/img/structure/B15208197.png)
6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes two hydroxyl groups and a quinone moiety. This compound is known for its diverse applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione typically involves starting materials such as 2-methyl-1,4-naphthoquinone (vitamin K). A crucial step in the synthetic route is the intramolecular Heck reaction of an N-vinylacetamide, which is facilitated by the combination of cesium carbonate and a bulky, electron-rich trialkylphosphine (tBuCy2P.HBF4) to achieve high 6-endo-trig selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Its unique chemical properties are utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, disrupting cellular processes and leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Benzo[g]isoquinoline-5,10-dione
- 1,4-Anthraquinone
- Mitoxantrone
Comparison: 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione is unique due to its specific hydroxyl and quinone functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it often exhibits higher potency in certain biological assays and can be more versatile in synthetic applications .
Properties
CAS No. |
4589-37-1 |
|---|---|
Molecular Formula |
C13H7NO4 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
6,9-dihydroxybenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C13H7NO4/c15-8-1-2-9(16)11-10(8)12(17)6-3-4-14-5-7(6)13(11)18/h1-5,15-16H |
InChI Key |
FQKWIZGNBZNVIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=NC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


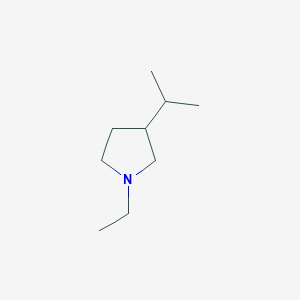

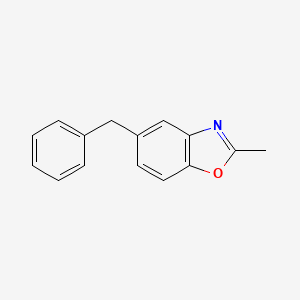
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)
